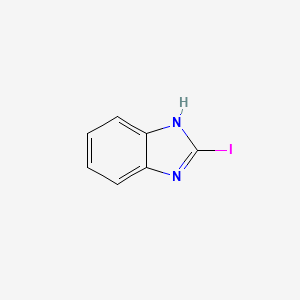

2-Iodo-1H-benzoimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROZRIKRPGMZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476426 | |

| Record name | 2-iodo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27692-04-2 | |

| Record name | 2-iodo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Iodo-1H-benzoimidazole: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides an in-depth examination of 2-Iodo-1H-benzoimidazole, a pivotal heterocyclic compound in modern organic synthesis and drug discovery. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The introduction of an iodine atom at the 2-position creates a highly versatile synthetic handle, unlocking a vast chemical space for derivatization. This document will delve into the core chemical properties, structural features, and spectroscopic signature of this compound. We will further explore its synthesis, reactivity—with a particular focus on palladium-catalyzed cross-coupling reactions—and its overarching role as a strategic building block for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 27692-04-2) is a halogenated derivative of benzimidazole, a bicyclic structure formed by the fusion of benzene and imidazole rings.[4] The iodine atom at the C2 position is the molecule's key functional feature, profoundly influencing its reactivity.

The C-I bond is the weakest of the carbon-halogen bonds, making the iodine an excellent leaving group. This inherent reactivity is the cornerstone of its utility in synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions where the oxidative addition step is often rate-limiting. The presence of the benzimidazole core, with its acidic N-H proton and basic sp²-hybridized nitrogen, allows for further functionalization and imparts the ability to engage in crucial biological interactions like hydrogen bonding and π-π stacking.[1][]

Core Properties

The fundamental physicochemical properties of this compound are summarized below for quick reference. These values are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | 2-iodo-1H-benzimidazole | [4][6] |

| Molecular Formula | C₇H₅IN₂ | [4][6] |

| Molecular Weight | 244.03 g/mol | [4][6] |

| Physical Form | Off-White Solid | |

| Boiling Point | 369.1 ± 25.0 °C (Predicted) | [7] |

| Density | 2.082 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 10.11 ± 0.10 (Predicted) | [7] |

| InChI Key | ZROZRIKRPGMZBK-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C2C(=C1)NC(=N2)I | [4][6] |

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. The following data, based on analysis of structurally similar compounds, serves as a reference for experimental verification.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to tautomerism in N-unsubstituted benzimidazoles, the proton and carbon environments can be averaged in solution, simplifying the aromatic region of the spectra.[12]

| Predicted ¹H NMR Data (DMSO-d₆) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~12.5 - 13.0 | br s | N-H | Broad signal, characteristic of the acidic imidazole proton. |

| ~7.5 - 7.7 | m | H-4/H-7 | Signals for the protons ortho to the fused ring system. |

| ~7.1 - 7.3 | m | H-5/H-6 | Signals for the protons meta to the fused ring system. |

| Predicted ¹³C NMR Data (DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C-3a/C-7a |

| ~122.0 | C-5/C-6 |

| ~115.0 | C-4/C-7 |

| ~90.0 - 100.0 | C-2 |

Infrared (IR) Spectroscopy

| Predicted IR Absorption Data (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H Stretch |

| ~1625 | C=N Stretch |

| 1400 - 1500 | C=C Aromatic Ring Stretch |

Synthesis of this compound

The synthesis of this compound can be approached in several ways, most commonly via the direct iodination of a pre-formed benzimidazole core.[4] This method is often preferred for its atom economy and straightforward execution.

Synthetic Workflow: Direct Electrophilic Iodination

The diagram below illustrates a typical workflow for the synthesis of this compound from 1H-Benzimidazole.

Caption: Workflow for the Direct Iodination of 1H-Benzimidazole.

Detailed Experimental Protocol

This protocol is a representative method for the direct iodination of 1H-benzimidazole.[13]

Materials:

-

1H-Benzimidazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Trifluoroacetic acid (TFA) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1H-benzimidazole (1.0 eq) in anhydrous DCM. Stir at room temperature until fully dissolved.

-

Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution. Cool the reaction mixture to 0 °C using an ice bath.

-

Expert Insight: NIS is an effective and easy-to-handle electrophilic iodinating agent. Cooling to 0 °C helps control the reaction's exothermicity and can improve selectivity.

-

-

Initiation: Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq).

-

Expert Insight: The acid catalyst protonates the benzimidazole, activating the ring system towards electrophilic attack.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Aqueous Workup: Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining iodine. Then, add saturated aqueous NaHCO₃ to neutralize the TFA catalyst.

-

Self-Validation Step: The disappearance of the characteristic iodine color upon Na₂S₂O₃ addition is a visual confirmation of a successful quench.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The primary value of this compound lies in its role as a versatile synthetic intermediate.[4] The reactive C-I bond is an ideal handle for constructing new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[14]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][15] These reactions have revolutionized the synthesis of complex molecules in the pharmaceutical industry.[14][15]

The general catalytic cycle for these transformations is depicted below, using the Suzuki-Miyaura coupling as an illustrative example.

Caption: Generalized Catalytic Cycle for a Suzuki-Miyaura Cross-Coupling Reaction.

-

Expert Insight: The success of these reactions hinges on the facile oxidative addition of the C-I bond to the low-valent palladium catalyst. The relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl makes iodo-substituted substrates, like this compound, highly reactive and often allows for milder reaction conditions.[16]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[15][17]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

-

Heat the reaction mixture at 80-100 °C, monitoring progress by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Development

The benzimidazole core is a cornerstone of medicinal chemistry, found in drugs treating a wide range of conditions, including digestive diseases (e.g., Omeprazole), cancer, and infections.[3][][18][19] this compound serves as a key starting material for generating libraries of novel benzimidazole derivatives. By using cross-coupling reactions, researchers can systematically attach different molecular fragments to the 2-position, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2][4]

Derivatives of benzimidazole have demonstrated a wide spectrum of biological activities, including:

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

General Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[20]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[20]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water.[20]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center.[21]

-

Always consult the most current Safety Data Sheet (SDS) for the material before use.[20]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and strategic importance as a precursor to a privileged drug scaffold make it an invaluable asset. The facile reactivity of its carbon-iodine bond in cross-coupling reactions provides a reliable and versatile gateway to novel molecular architectures. This guide has provided the foundational knowledge, practical protocols, and expert insights necessary for researchers to effectively harness the synthetic potential of this compound in their scientific endeavors.

References

- Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)

- PubChem. 2-iodo-1H-benzimidazole. [Link]

- Zhang, Y-W., et al. (2025). Crystal structure of diiodo-bis(1-((2-propyl-1H- benzo[d]imidazol-1-yl)methyl)-1H-benzo[d][4][6][8]triazole-κ2N3:N7)cadmium(II), C34H34CdI2N10. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

- Kumar, A., et al. (2017). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 22(12), 2087. [Link]

- Ghorbani-Vaghei, R., & Amiri, M. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(108), 63231-63238. [Link]

- Kumar, D., et al. (2016). I2-Catalyzed Oxidative Cross-Coupling Reaction of Methyl Ketones and 2-(2-Aminophenyl) Benzimidazole: Facile Access to Benzimidazo[1,2-c]quinazoline. Organic Letters, 18(19), 5062-5065. [Link]

- PubChem. 2-(iodomethyl)-1H-benzimidazole. [Link]

- Karabacak, M., et al. (2012). Structural and Electronic Properties of [Co(benzimidazole)2I2]. Journal of Chemistry, 2013, 1-9. [Link]

- ResearchGate. (2023). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. [Link]

- ResearchGate. (2025). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. [Link]

- PubChem. 4-Iodo-1H-benzimidazole. [Link]

- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 637-646. [Link]

- Al-Ostoot, F. H., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 26(17), 1649-1678. [Link]

- Scott, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

- Plenio, H., & Fleck, N. (2018). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 51(6), 1476-1487. [Link]

- Guo, Y., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379. [Link]

- ResearchGate. (2025).

- Hussain, S., et al. (2023). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 16(5), 104689. [Link]

- Lapinski, A., et al. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2955-2964. [Link]

- ResearchGate. (2022). The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 27692-04-2 [smolecule.com]

- 6. 2-iodo-1H-benzimidazole | C7H5IN2 | CID 12045509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 27692-04-2 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]

- 20. fishersci.com [fishersci.com]

- 21. chemicea.com [chemicea.com]

Physical characteristics of 2-Iodo-1H-benzoimidazole

An In-Depth Technical Guide to the Physical Characteristics of 2-Iodo-1H-benzoimidazole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of pharmacologically active molecules and functional materials.[1] Its utility is fundamentally linked to its physical properties, which dictate its purity, reactivity, and handling. This guide provides an in-depth examination of the key physical characteristics of this compound. Moving beyond a simple data sheet, this document offers expert insights into the experimental methodologies required for its characterization, ensuring both scientific integrity and practical applicability for professionals in the field.

Molecular Identity and Core Physical Properties

This compound is a derivative of benzimidazole, a fused bicyclic system composed of benzene and imidazole rings, with an iodine atom substituted at the 2-position.[1] This iodine atom is a key functional handle; its ability to be readily replaced via nucleophilic substitution reactions makes the molecule a valuable building block in synthetic chemistry.[1]

The fundamental identity and appearance of the compound are summarized below.

Caption: 2D Structure of this compound.

Table 1: Core Physical and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 2-iodo-1H-benzimidazole | [1][2] |

| CAS Number | 27692-04-2 | [1][2][3] |

| Molecular Formula | C₇H₅IN₂ | [1][2] |

| Molecular Weight | 244.03 g/mol | [1][2] |

| Physical Form | Off-white solid | [3] |

| Purity (Typical) | >96% | [3] |

Thermal Analysis: Melting Point Determination

The melting point of a crystalline solid is a critical physical constant used to assess its identity and purity. A sharp melting range typically indicates a high degree of purity, whereas a broad or depressed range often suggests the presence of impurities. While a definitive melting point for this compound is not consistently reported in the literature, this section provides the authoritative protocol for its determination.

Causality in Experimental Design

The choice of a capillary-based melting point apparatus (such as a Mel-Temp or similar device) is predicated on its efficiency and requirement for minimal sample. The rate of heating is the most critical parameter; a slow ramp rate (1-2 °C per minute) near the expected melting point is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A solvent-free, homogenous powder prevents inaccuracies from residual solvent or large crystal lattices.

-

Capillary Loading: Tap the open end of a glass capillary tube into the sample powder, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column approximately 2-3 mm high at the bottom.

-

Apparatus Setup: Place the loaded capillary into the sample holder of the melting point apparatus. Ensure the thermometer or thermocouple is correctly positioned to accurately measure the temperature of the heating block.

-

Rapid Heating (Initial): Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point. For context, the parent compound, 1H-Benzimidazole, melts at 170-172 °C. Due to the heavier iodine atom and potentially different crystal packing, the melting point of the iodo-derivative is expected to be in a similar or slightly higher range.

-

Slow Heating (Measurement): Reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Caption: Workflow for Melting Point Determination.

Solubility Profile and Purification by Recrystallization

Understanding the solubility of this compound is paramount for its purification, reaction setup, and formulation. Its structure, featuring a polar N-H bond, a nonpolar benzene ring, and a halogen substituent, suggests moderate solubility in polar protic solvents and limited solubility in nonpolar solvents.

Solvent Selection and Rationale

Based on experimental evidence for related compounds, methanol and ethanol are effective solvents for recrystallization, with methanol being particularly suited for compounds with higher solubility requirements.[1] The parent benzimidazole is freely soluble in alcohol but sparingly soluble in ether and practically insoluble in hydrocarbons like benzene or petroleum ether.[4] It is also known to be soluble in aqueous acids and strong bases due to the formation of soluble salts.[4] This provides a strong predictive framework for this compound.

Experimental Protocol: Purification via Recrystallization

This protocol is a self-validating system; successful execution will yield visible, well-formed crystals of higher purity than the starting material.

-

Dissolution: In a flask, add the crude this compound solid. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture to boiling with stirring. The goal is to use the minimum volume of hot solvent required to fully dissolve the solid, creating a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly with pre-heated equipment to prevent premature crystallization.

-

Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the lattice to form in an ordered manner, excluding impurities. Subsequently, place the flask in an ice bath to maximize the yield of precipitated crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing, crystalline solid.

Caption: Workflow for Purification by Recrystallization.

Spectroscopic Characterization for Structural Verification

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While fully assigned spectra for this compound are not widely published, its structure allows for clear predictions of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, DMSO-d₆ is the recommended solvent due to its ability to dissolve the compound and the downfield chemical shift of its residual proton peak, which avoids interference with analyte signals.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

~12.5-13.5 ppm (singlet, broad, 1H): This signal corresponds to the acidic N-H proton of the imidazole ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.[5][6]

-

~7.2-7.8 ppm (multiplets, 4H): These signals arise from the four protons on the benzene ring. The symmetry of the molecule is broken by the imidazole fusion, leading to complex splitting patterns (likely two sets of multiplets).

-

-

Expected ¹³C NMR Signals (in DMSO-d₆):

-

The spectrum will show 7 distinct carbon signals.

-

C2 (C-I): The carbon directly attached to the iodine atom will be significantly shifted due to the heavy atom effect. Its exact position is difficult to predict without empirical data but will be unique.

-

Aromatic Carbons: The remaining six carbons of the benzimidazole core will appear in the typical aromatic region (~110-150 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

-

Expected Key Absorptions:

-

~3100-3300 cm⁻¹ (broad): N-H stretching vibration of the imidazole ring.

-

~3000-3100 cm⁻¹ (sharp, medium): Aromatic C-H stretching vibrations.

-

~1450-1620 cm⁻¹ (multiple bands): C=N and C=C stretching vibrations within the fused ring system. This "fingerprint" region is highly characteristic of the benzimidazole core.

-

Below 800 cm⁻¹: C-I stretching vibration, typically found at low frequencies.

-

Protocol for Acquiring Spectroscopic Data

-

NMR Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry solid and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the solid is fully dissolved.

-

NMR Data Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

-

FTIR Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR-FTIR) accessory.

-

FTIR Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Conclusion

The physical characteristics of this compound—an off-white, crystalline solid—are foundational to its application in research and development. While specific thermal and spectral data require empirical determination, its properties can be reliably predicted based on its well-defined molecular structure and comparison with the parent benzimidazole scaffold. The robust experimental protocols detailed in this guide provide the necessary framework for researchers to accurately characterize this important synthetic intermediate, ensuring data integrity and facilitating its effective use in the synthesis of next-generation chemical entities.

References

- PubChem. (n.d.). 2-iodo-1H-benzimidazole.

- An, G., et al. (2023). Crystal structure of diiodo-bis(1-((2-propyl-1H- benzo[d]imidazol-1-yl)methyl). Zeitschrift für Kristallographie - New Crystal Structures.

- PubChem. (n.d.). 2-iodo-1H-benzimidazole.

- An, G., et al. (2023). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances.

- PubChem. (n.d.). Benzimidazole.

- ResearchGate. (n.d.). 1H and 13C NMR spectra recorded for the mono-iodo derivative of II.

- Oriental Journal of Chemistry. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives.

- ResearchGate. (n.d.). The ¹H-NMR spectrum of compound 2.

- ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole.

- Journal of Chemical & Engineering Data. (2007). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- ResearchGate. (n.d.). 13 C-NMR spectra of benzimidazole salt 2e in CDCl 3.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectra of PBIP2.

- ResearchGate. (n.d.). 1 H-NMR spectra of benzimidazole salt 2e in CDCl 3.

- ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

- Preprints.org. (2023). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents.

- NIST. (n.d.). 1H-Benzimidazole.

Sources

- 1. Buy this compound | 27692-04-2 [smolecule.com]

- 2. 2-iodo-1H-benzimidazole | C7H5IN2 | CID 12045509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 27692-04-2 [sigmaaldrich.com]

- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-1H-benzoimidazole from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Iodo-1H-benzoimidazole is a critical building block in medicinal chemistry and materials science, primarily serving as a versatile intermediate for the synthesis of more complex molecular architectures through cross-coupling reactions. This guide provides an in-depth exploration of a reliable and efficient method for the synthesis of this compound from the readily available starting material, o-phenylenediamine. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss key considerations for reaction optimization and safety. This document is intended to be a practical resource for researchers in both academic and industrial settings, enabling the consistent and scalable production of this valuable compound.

Introduction: The Significance of this compound

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique bicyclic aromatic structure, composed of a fused benzene and imidazole ring, allows for diverse interactions with biological targets.[1] Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]

Within this important class of compounds, this compound stands out as a particularly valuable synthetic intermediate. The iodine atom at the 2-position is an excellent leaving group, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of a wide array of functional groups at this position. This versatility has led to its use in the development of novel therapeutic agents and advanced materials.[1][3][4]

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from o-phenylenediamine is typically achieved through a one-pot reaction involving cyclization with a suitable C1 source and subsequent iodination. A common and effective approach utilizes the reaction of o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. While many methods exist for the synthesis of the benzimidazole core, the direct synthesis of the 2-iodo derivative from o-phenylenediamine often involves an in-situ formation of the benzimidazole ring followed by iodination.

A plausible mechanistic pathway involves the following key steps:

-

Condensation: The reaction is initiated by the condensation of o-phenylenediamine with a one-carbon electrophile, such as formic acid or a derivative, to form a formamidine intermediate.[5]

-

Cyclization and Dehydration: The formamidine intermediate then undergoes an intramolecular cyclization, where one of the amino groups attacks the electrophilic carbon. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring.[1]

-

Iodination: The final step is the electrophilic iodination at the C2 position of the benzimidazole ring. Molecular iodine (I2) is a common iodinating agent, often used in the presence of a base or an oxidizing agent to generate a more reactive iodine species.

The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product. The use of a mild base can facilitate the deprotonation of the benzimidazole nitrogen, increasing its nucleophilicity and promoting the iodination step.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

-

o-Phenylenediamine

-

Molecular Iodine (I2)

-

Potassium Iodide (KI)

-

Sodium Bicarbonate (NaHCO3)

-

Ethanol (EtOH)

-

Water (H2O)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

3.3. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add a solution of iodine (1.1 eq) and potassium iodide (2.2 eq) in water. Then, add sodium bicarbonate (2.5 eq) in portions.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous mixture, add ethyl acetate and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any unreacted iodine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

3.4. Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Data Summary and Optimization

The efficiency of the synthesis of this compound can be influenced by several factors. The following table summarizes key parameters that can be optimized to improve the yield and purity of the final product.

| Parameter | Variation | Rationale and Expected Outcome |

| Iodinating Agent | N-Iodosuccinimide (NIS), Iodine monochloride (ICl) | NIS and ICl are more electrophilic than I2 and may lead to faster reaction times and higher yields, but may also be less selective. |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF) | The choice of solvent can affect the solubility of reagents and intermediates, influencing reaction rates and yields. |

| Base | Potassium Carbonate (K2CO3), Triethylamine (Et3N) | A stronger base may accelerate the deprotonation of the benzimidazole ring, facilitating iodination. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but may also lead to the formation of side products. |

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: A schematic overview of the synthesis and purification of this compound.

Safety Precautions and Waste Management

6.1. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

o-Phenylenediamine: Is toxic and a suspected mutagen. Avoid inhalation of dust and contact with skin and eyes.

-

Iodine: Is corrosive and can cause severe burns. Avoid inhalation of vapors.

-

Organic Solvents: Are flammable and volatile. Avoid open flames and ensure proper ventilation.

-

6.2. Waste Management

-

Organic Waste: All organic solvents and residues should be collected in a designated chlorinated or non-chlorinated organic waste container.

-

Aqueous Waste: Neutralize any acidic or basic aqueous waste before disposal down the drain with copious amounts of water, in accordance with local regulations.

-

Solid Waste: Contaminated solid waste, such as silica gel, should be disposed of in a designated solid waste container.

Conclusion

The synthesis of this compound from o-phenylenediamine is a robust and scalable method for producing a key intermediate in organic synthesis. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the pure product. The versatility of this compound in cross-coupling reactions ensures its continued importance in the discovery and development of new pharmaceuticals and functional materials.

References

- Sharghi, H., & Eskandari, M. M. (2003). o-Phenylenediamine as a New Catalyst in the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens. Tetrahedron, 59(43), 8509-8512.

- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.

- Al-Zoubi, R. M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727.

- International Journal of Advance Research, Innovative Ideas and Education. (n.d.). Review On Synthesis Of Benzimidazole From O-phenyldiamine.

- Terse, P. (2019). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare.

- de la Torre, J. C., et al. (2018). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 23(11), 2991.

- Besson, T., et al. (1995). Oxidative Cyclizations. VIII. Mechanisms of Oxidation of ortho-Substituted Benzenamines and Improved Cyclizations by Bis(acetato-O)Phenyliodine. Journal of the Chemical Society, Perkin Transactions 1, (10), 1373-1378.

- Gioiello, A., et al. (2018). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Molecules, 23(11), 2829.

- Kulyashova, E. A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Pharmaceuticals, 16(10), 1471.

- Tan, C. H., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem, 16(12), 1861-1877.

- Guo, Y., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379.

- Popov, I. I. (1997). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Chemistry of Heterocyclic Compounds, 33(8), 983-986.

- Khan, I., et al. (2022). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1][7][8]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers in Chemistry, 10, 1046394.

- Barluenga, J., et al. (2009). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Current Organic Chemistry, 13(13), 1292-1311.

- Check, C. T., & Wengryniuk, S. E. (2020). Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles. ChemRxiv.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

An In-depth Technical Guide to the Regioselective Iodination of Benzimidazole Precursors

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The strategic introduction of iodine atoms onto this heterocyclic system is a critical step in the synthesis of advanced intermediates for drug discovery, offering a handle for further functionalization through cross-coupling reactions. However, the inherent electronic properties of the benzimidazole ring present a significant challenge in controlling the site of iodination. This guide provides a comprehensive overview of the principles and field-proven methodologies for achieving regioselective iodination of benzimidazole precursors. We will explore the underlying mechanistic principles, compare various iodinating systems, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.

Understanding the Benzimidazole Core: An Electronic Perspective

The benzimidazole system is an aromatic 10π electron heterocycle formed by the fusion of a benzene ring with an imidazole ring.[4] This fusion results in a complex electronic landscape. The benzene portion (positions C4, C5, C6, and C7) is π-excessive and thus susceptible to electrophilic aromatic substitution (EAS).[4][5] Conversely, the imidazole ring, particularly the C2 position, is relatively electron-deficient and more prone to nucleophilic attack.[4]

The regiochemical outcome of electrophilic iodination is primarily dictated by the electron density at the various carbon atoms of the benzene ring. This density is, in turn, modulated by several key factors:

-

Tautomerism: In N-unsubstituted benzimidazoles, rapid proton exchange between N1 and N3 (annular tautomerism) results in an averaged electronic environment where C5 and C6 are electronically similar, as are C4 and C7.[4]

-

N1-Substitution: Alkylation or arylation at the N1 position breaks this symmetry. The electronic nature of the N1-substituent significantly influences the electron density of the adjacent C7 and the distal C4, C5, and C6 positions.

-

C2-Substitution: Substituents at the C2 position exert a more distant, but still relevant, electronic influence on the carbocyclic ring.

Computational studies and experimental data indicate that the general reactivity order for electrophilic substitution on the unsubstituted benzimidazole ring is C5 ≈ C6 > C4 ≈ C7.[4] Therefore, achieving selectivity for the less reactive C4 or C7 positions requires careful strategic planning.

Strategic Approaches to Regioselective Iodination

Control over the site of iodination can be achieved through two primary strategies:

-

Direct Iodination: This involves the direct reaction of a pre-formed benzimidazole core with an electrophilic iodine source. Regioselectivity is controlled by manipulating the interplay of substituents, reagents, and reaction conditions.

-

Cyclization of Pre-Iodinated Precursors: This "bottom-up" approach involves synthesizing the benzimidazole ring from a phenylenediamine precursor that already contains an iodine atom at the desired position. This method offers unambiguous regiocontrol.[6]

The choice between these strategies depends on the desired isomer and the availability of starting materials.

Direct Iodination: Reagents and Methodologies

Direct iodination is often preferred for its step economy. The key to success lies in selecting the appropriate iodinating agent and optimizing reaction conditions.

Common Iodinating Agents

-

Iodine (I₂): Molecular iodine is the most fundamental iodinating agent but requires an activating agent or oxidant to generate a more potent electrophile (e.g., I⁺ or its equivalent). Common activators include nitric acid, hydrogen peroxide, or silver salts.[7] These conditions can be harsh and may lack selectivity.

-

N-Iodosuccinimide (NIS): NIS is a milder and highly effective electrophilic iodinating agent.[8][9] It is often used in polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile (ACN).[5] The reaction can be catalyzed by acids, such as trifluoroacetic acid (TFA), to enhance the electrophilicity of the iodine.[5][8] NIS is frequently the reagent of choice for achieving controlled mono-iodination.

-

Iodine Monochloride (ICl): ICl is a potent iodinating agent. However, its use can be complicated by the possibility of concurrent chlorination, which can lead to undesired byproducts.[10]

Factors Governing Regioselectivity in Direct Iodination

The final substitution pattern is a result of a delicate balance between electronic and steric effects.

-

Electronic Effects: Electron-donating groups (EDGs) on the benzene ring activate the ring towards EAS and typically direct iodination to the ortho and para positions relative to the EDG.[11] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct towards the meta position.[11]

-

Steric Hindrance: Bulky substituents on the nitrogen (N1) or at the C2 position can sterically hinder the adjacent C7 and C2 positions, respectively, favoring substitution at the more accessible C4, C5, or C6 positions.

The interplay of these factors is summarized in the diagram below:

Caption: Factors influencing the regioselectivity of benzimidazole iodination.

Protocol 1: General Procedure for Direct Iodination using NIS

This protocol describes a representative method for the direct iodination of a generic 1H-benzimidazole, which is expected to yield a mixture of mono-iodinated isomers, primarily at the C5(6) positions.[5]

Materials:

-

1H-Benzimidazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Trifluoroacetic acid (TFA) (0.1 eq, catalyst)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine and Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve 1H-benzimidazole in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

-

Addition of Reagents: Add NIS to the stirred solution. Cool the mixture to 0 °C using an ice bath.

-

Initiation: Slowly add a catalytic amount of TFA to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate and characterize the iodinated benzimidazole isomers.[5]

Synthesis via Cyclization of Pre-Iodinated Precursors

For instances where direct iodination fails to provide the desired regioselectivity, particularly for accessing C4- or C7-iodo benzimidazoles, the cyclization of an appropriately substituted o-phenylenediamine is the most robust and unambiguous strategy.[6]

Caption: General workflow for synthesis via cyclization.

Protocol 2: Synthesis of 5-Iodo-1H-benzimidazole

This protocol details the synthesis of 5-iodo-1H-benzimidazole from 4-iodo-2-nitroaniline, which provides a regiochemically pure product.[5][12]

Materials:

-

4-Iodo-2-nitroaniline (1.0 eq)

-

Iron powder (10 eq)

-

Formic acid (solvent and C1 source)

-

Ethyl acetate

-

Water, Brine, and Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-iodo-2-nitroaniline in formic acid.

-

Reduction and Cyclization: Add iron powder to the mixture. Heat the reaction to 90 °C and reflux for 12 hours. This single step achieves both the reduction of the nitro group and the subsequent cyclization to form the benzimidazole ring.[5][12]

-

Solvent Removal: After the reaction is complete, remove the bulk of the formic acid by distillation.[12]

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and saturated brine.[12]

-

Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the target product, 5-iodo-1H-benzimidazole.[5][12]

Comparative Analysis of Iodination Strategies

The choice of iodination strategy is critical and depends on the desired outcome and available resources.

| Strategy | Reagents/Method | Target Position(s) | Advantages | Disadvantages |

| Direct Iodination | NIS / TFA in DCM | C5(6) > C4(7) | Step-economic, uses common reagents. | Can produce isomeric mixtures, difficult to control for less reactive positions. |

| Direct Iodination | I₂ / Oxidant | C5(6) / Poly-iodination | Inexpensive iodine source. | Often harsh conditions, poor selectivity, risk of over-iodination. |

| Cyclization | Iodo-nitroaniline, Fe, HCOOH | C4, C5, C6, or C7 | Unambiguous regiocontrol, high purity of desired isomer.[6] | Multi-step, requires synthesis of specific precursors.[5] |

Conclusion and Future Outlook

The regioselective iodination of benzimidazoles is a solvable challenge that hinges on a solid understanding of electrophilic aromatic substitution principles and the judicious selection of synthetic strategy. For the electronically favored C5 and C6 positions, direct iodination with mild reagents like NIS offers an efficient route. However, for the synthesis of specific, less accessible isomers such as 4-iodobenzimidazole, the cyclization of pre-functionalized precursors remains the gold standard, guaranteeing absolute regiochemical fidelity. As the demand for complex, highly functionalized benzimidazole derivatives in drug development continues to grow, the development of novel, milder, and more selective direct C-H iodination catalysts will be a key area of future research, promising to further streamline the synthesis of these vital pharmaceutical building blocks.

References

- Application Notes and Protocols for the Iodin

- 5-IODO-1H-BENZIMIDAZOLE | 78597-27-0. ChemicalBook.

- Synthesis, Structural Characterization, and Computational Studies of Novel Diiodine Adducts with the Heterocyclic Thioamides N-Methylbenzothiazole-2-thione and Benzimidazole-2-thione: Implications with the Mechanism of Action of Antithyroid Drugs.

- Properties, Synthesis and Reactivities of Benzimidazole. ChemicalBook.

- Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

- Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach.

- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. NIH.

- Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole.

- 4-Iodoimidazole synthesis. ChemicalBook.

- Synthesis of 4‐Iodoimidazole Nucleosides: A Bioc

- Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv

- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.

- Regioselective Synthesis of 4-Iodo-1H-benzimidazole. Benchchem.

- Molecular Iodine Assisted Green Synthesis of Benzimidazoles. ijcasonline.com.

- Managing Regioselectivity in the Iodin

- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant. Thieme.

- Synthesis method of 4-iodo-1H-imidazole.

- An Unusual Iodine Monochloride Chlorination of an Imidazole Nucleoside. Taylor & Francis Online.

- 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis. ChemicalBook.

- Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry.

- Visible light-assisted synthesis of benzimidazoles from imine and N-iodosuccinimide. ACS Fall 2025.

- Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amin

- N-Iodosuccinimide Enhances Precision Iodination for Fine Chemicals. Suru Chemicals.

- Regioselective Iodination of Chlorinated Arom

Sources

- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. mdpi.com [mdpi.com]

- 4. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 10. tandfonline.com [tandfonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 5-IODO-1H-BENZIMIDAZOLE | 78597-27-0 [chemicalbook.com]

A Guide to 2-Iodo-1H-benzoimidazole: A Strategic Precursor for Modern Drug Discovery

Abstract

The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds and approved drugs.[1][2] Its structural similarity to natural purines allows it to interact with a diverse range of biological targets.[] Among the various functionalized benzimidazoles, 2-substituted derivatives are particularly significant in drug discovery.[4][5] This technical guide focuses on 2-iodo-1H-benzoimidazole, a highly versatile and powerful precursor for the synthesis of these crucial 2-substituted benzimidazoles. The reactivity of the carbon-iodine bond at the 2-position makes it an ideal substrate for a suite of modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1][6] This document provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, is a recurring motif in numerous therapeutic agents.[6][7] Its prevalence spans a wide spectrum of pharmacological activities, including antiulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), antihypertensive (e.g., Candesartan), and anticancer (e.g., Bendamustine) applications.[4][8][9] The unique electronic properties and the ability of its nitrogen atoms to engage in hydrogen bonding are key to its biological versatility.[1]

The functionalization at the 2-position of the benzimidazole ring is a well-established strategy for modulating pharmacological activity.[][10] This position allows for the introduction of diverse aryl, alkyl, amino, and alkynyl groups, directly influencing the molecule's interaction with its biological target. Therefore, having a reliable and versatile precursor that facilitates the introduction of these groups is of paramount importance. This compound serves this purpose exceptionally well, acting as a linchpin for building molecular complexity.[6]

This compound: The Key Precursor

Synthesis and Characterization

The preparation of this compound is a critical first step. While several methods exist, a common and effective route involves the direct iodination of a benzimidazole precursor. A robust method involves the reaction of 1H-benzimidazole with a potent electrophilic iodine source, often requiring activation to achieve regioselectivity at the 2-position.

A representative synthesis involves the lithiation of the 2-position followed by quenching with iodine. For instance, treating 1-substituted-benzimidazole with a strong base like t-butyllithium generates a highly nucleophilic intermediate that readily reacts with an iodine source such as N-iodosuccinimide (NIS) to yield the desired 2-iodo product.[11]

Caption: General synthetic scheme for this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₅IN₂ | [6] |

| Molecular Weight | 244.04 g/mol | [12] |

| CAS Number | 27692-04-2 | |

| Appearance | Off-white to light brown solid | Commercially available data |

| Melting Point | 198-202 °C | Commercially available data |

| Solubility | Soluble in polar organic solvents (DMF, DMSO) | General chemical knowledge |

Reactivity Profile: The Power of the C-I Bond

The synthetic utility of this compound is dominated by the reactivity of the carbon-iodine bond at the 2-position. Iodine is an excellent leaving group, making this position highly susceptible to two major classes of reactions:

-

Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles.[6]

-

Palladium-Catalyzed Cross-Coupling: This is the most powerful and widely used application. The C-I bond readily undergoes oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycles of reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][13] This allows for the formation of C-C and C-N bonds with exceptional efficiency and functional group tolerance.[11][14][15]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The ability to precisely and efficiently form new carbon-carbon and carbon-nitrogen bonds has revolutionized drug synthesis.[13] this compound is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is the method of choice for coupling aryl or vinyl groups to the benzimidazole core.[11][16] It involves the reaction of this compound with an organoboron reagent (e.g., a boronic acid or ester).[17]

The reaction proceeds via a well-established catalytic cycle.[17]

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound.

-

Transmetalation: The organic group from the activated boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical. For instance, phosphine ligands like PPh₃ stabilize the palladium catalyst, while a base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid for transmetalation.[16][18]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Objective: To synthesize 2-(4-tolyl)-1H-benzoimidazole from this compound and 4-tolylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

4-Tolylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, 4-tolylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Solvent Addition: Add dioxane and water to the flask.

-

Reaction: Heat the mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an indispensable tool for introducing alkyne functionalities, creating 2-alkynylbenzimidazoles.[15][19] This reaction couples this compound with a terminal alkyne.[20]

This reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[15]

-

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the C-I bond to Pd(0).

-

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base (like an amine) to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

-

Reductive Elimination: The 2-alkynylbenzimidazole product is released, regenerating the Pd(0) catalyst.

The amine base (e.g., triethylamine) serves a dual role: it deprotonates the alkyne and acts as a solvent.[20]

Objective: To synthesize 2-(phenylethynyl)-1H-benzoimidazole.

Materials:

-

This compound (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)

-

Copper(I) iodide (CuI) (0.06 mmol)

-

Triethylamine (Et₃N) (5 mL)

-

DMF (optional, 2 mL)

Procedure:

-

Reaction Setup: In a sealed tube under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in triethylamine (and DMF, if needed).

-

Reagent Addition: Add phenylacetylene to the mixture.

-

Reaction: Heat the reaction to 60-80 °C for 2-6 hours, monitoring by TLC.

-

Workup: Upon completion, cool the mixture and remove the solvent under vacuum. Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, coupling this compound with primary or secondary amines.[14][21] This reaction is a cornerstone for synthesizing 2-aminobenzimidazole derivatives, which are prevalent in bioactive molecules.

The catalytic cycle is analogous to other cross-coupling reactions but requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) and often employs bulky, electron-rich phosphine ligands.[22][23]

-

Oxidative Addition: Pd(0) adds to the this compound.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium complex and is deprotonated by the strong base to form a palladium amido complex.

-

Reductive Elimination: The C-N bond is formed, releasing the 2-aminobenzimidazole product and regenerating the Pd(0) catalyst.

The choice of ligand is critical to prevent catalyst decomposition and facilitate the reductive elimination step, which is often rate-limiting.[22]

Caption: A generalized experimental workflow for cross-coupling reactions.

Objective: To synthesize N-benzyl-1H-benzimidazol-2-amine.

Materials:

-

This compound (1.0 mmol)

-

Benzylamine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

-

Xantphos (ligand) (0.04 mmol)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

-

Toluene (5 mL), anhydrous

Procedure:

-

Reaction Setup: In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry reaction vessel.

-

Reagent Addition: Add this compound, anhydrous toluene, and finally benzylamine.

-

Reaction: Seal the vessel and heat to 100-110 °C for 12-24 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry, concentrate, and purify via column chromatography.

Summary and Future Outlook

This compound is a quintessential building block in modern medicinal chemistry. Its true power is unlocked through palladium-catalyzed cross-coupling reactions, which provide reliable and versatile pathways to a vast chemical space of 2-substituted benzimidazoles. The protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions detailed herein offer robust and reproducible methods for synthesizing novel drug candidates. As drug discovery continues to demand greater molecular diversity and complexity, the strategic application of precursors like this compound will remain a critical enabler of innovation in the pharmaceutical sciences. Future research will likely focus on developing even more efficient, sustainable (e.g., using base metal catalysts), and scalable versions of these foundational reactions.

References

- Al-Ostath, A., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

- Marrazzini, T., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

- Hadole, C. D., et al. (2016). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]

- Dung, V. C., et al. (2023).

- Buu-Hoi, N. P., et al. (1963). THE PHARMACOLOGICAL ACTIVITY OF SOME 2-SUBSTITUTED BENZIMIDAZOLES. Arzneimittelforschung. [Link]

- Kavitha, S., & Sureshkumar, M. (2020). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW.

- Rani, N., et al. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). Exploring Benzimidazole-Based Drugs: Synthesis and Supply. [Link]

- Kumar, D., et al. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.

- Majeed, A. H., et al. (2023).

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

- Kumar, D., et al. (2024). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.

- Shestakova, T., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)

- Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. [Link]

- MDPI. (n.d.).

- Wang, Y., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. [Link]

- ResearchGate. (n.d.). 1H-benzimidazole and some benzimidazole containing drugs. [Link]

- ResearchGate. (n.d.). Examples of important drugs containing a benzimidazole nucleus. [Link]

- PubChem. (n.d.). 2-iodo-1H-benzimidazole. [Link]

- NIH. (n.d.). I2-Catalyzed Oxidative Cross-Coupling Reaction of Methyl Ketones and 2-(2-Aminophenyl) Benzimidazole: Facile Access to Benzimidazo[1,2-c]quinazoline. [Link]

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2023, June 30).

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Patil, S. A., et al. (2017). Medicinal applications of (benz)imidazole- and indole-based macrocycles. PubMed. [Link]

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

- Royal Society of Chemistry. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

- NIH. (n.d.).

- Wikipedia. (n.d.). Sonogashira coupling. [Link]

- MDPI. (2020).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- YouTube. (2025, September 24). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. [Link]

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound | 27692-04-2 [smolecule.com]

- 7. srrjournals.com [srrjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. 2-iodo-1H-benzimidazole | C7H5IN2 | CID 12045509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

A Senior Application Scientist's Guide to the Solubility Profile of 2-Iodo-1H-benzoimidazole

Introduction: The Foundational Importance of Solubility

In the realms of synthetic chemistry and pharmaceutical development, understanding the solubility profile of a compound is not merely a preliminary step; it is a cornerstone of rational process design. 2-Iodo-1H-benzoimidazole, a halogenated derivative of the versatile benzimidazole scaffold, serves as a crucial precursor in the synthesis of a wide array of biologically active molecules.[1] Its utility as a building block is directly governed by its behavior in various solvent systems. A comprehensive solubility profile informs critical decisions, from the selection of an appropriate reaction medium to the design of robust purification and formulation strategies.

This guide provides an in-depth technical overview of the solubility characteristics of this compound. We will move beyond a simple tabulation of data to explore the underlying physicochemical principles, present rigorous, field-proven protocols for accurate solubility determination, and offer insights into the practical application of this essential knowledge.

Theoretical Considerations: Predicting Solubility Behavior

The structure of this compound—a fused aromatic system containing both a benzene and an imidazole ring, with a heavy iodine substituent—offers immediate clues to its solubility.

-

The Benzimidazole Core: The parent benzimidazole structure imparts a degree of polarity and the capacity for hydrogen bonding via its N-H protons and lone pairs on the nitrogen atoms. However, the fused aromatic rings contribute significant nonpolar character. Benzimidazole derivatives are generally known to have limited solubility in water.[2][3]

-

The Iodine Substituent: The large, nonpolar iodine atom at the 2-position further increases the molecule's lipophilicity and molecular weight (244.03 g/mol ), suggesting that its aqueous solubility will be low.[4]

-

The "Like Dissolves Like" Principle: Based on this principle, we can anticipate that this compound will exhibit greater solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in some polar protic solvents capable of hydrogen bonding.[5] Its solubility in nonpolar solvents is expected to be limited due to the polar nature of the imidazole ring.

Furthermore, the basic nitrogen atoms in the imidazole ring suggest that the compound's solubility can be significantly enhanced in acidic aqueous solutions through the formation of a more soluble salt.[1][3]

Quantitative Solubility Profile of this compound

While extensive experimental data for this compound is not widely published, the following table presents a framework for its systematic characterization in common laboratory solvents. The values provided are placeholders and must be determined experimentally using the protocols detailed in the subsequent sections.

Table 1: Solubility of this compound at 25 °C

| Solvent Category | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Observations |

| Polar Protic | Water | 80.1 | To Be Determined | Expected to be very low |

| Methanol | 32.7 | To Be Determined | Expected to be soluble | |

| Ethanol | 24.5 | To Be Determined | Expected to be soluble | |

| Isopropanol | 19.9 | To Be Determined | Expected to be moderately soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | To Be Determined | Expected to be highly soluble |

| Dimethylformamide (DMF) | 36.7 | To Be Determined | Expected to be highly soluble | |

| Acetonitrile | 37.5 | To Be Determined | Expected to be moderately soluble | |

| Acetone | 20.7 | To Be Determined | Expected to be moderately soluble | |